2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a unique and complex organic molecule characterized by a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step synthesis processes. The synthesis begins with the assembly of the pyridine ring, followed by the introduction of the trifluoromethyl group through selective halogenation and subsequent nucleophilic substitution. The formation of the pyrrolo[2,3-c]pyrrole core involves cyclization reactions, often utilizing ring-closing metathesis (RCM). The final steps involve the incorporation of the phenylethanesulfonyl group through sulfonation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic protocols that enhance yield and purity. Continuous flow reactors and automated processes can be employed to scale up the synthesis, ensuring consistent production and minimizing human error. The use of high-throughput screening methods to identify optimal reaction conditions is critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, altering its reactivity and applications.
Reduction: : Reduction reactions can be used to modify the functional groups present, thereby tailoring its chemical properties.
Addition: : The compound can participate in addition reactions with alkenes and alkynes, expanding its structural complexity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Typical conditions involve varied temperatures, pressures, and the use of solvents like dichloromethane and toluene.
Major Products Formed
Major products from these reactions include derivatives with modified functional groups that enhance their chemical and biological activities. For instance, substitution reactions can yield halogenated derivatives, while oxidation can produce sulfone and sulfoxide variants.
Scientific Research Applications
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has diverse applications in various scientific research fields:
Chemistry: : The compound serves as a building block for complex organic synthesis and molecular engineering.
Biology: : It is used in biochemical studies to investigate enzyme-substrate interactions and cellular pathways.
Medicine: : Potential therapeutic applications are being explored, including as a pharmacophore in drug design for treating various diseases.
Industry: : The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine exerts its effects is through its interaction with specific molecular targets. These targets include enzymes, receptors, and proteins involved in critical biochemical pathways. The compound's structure allows it to bind to active sites, modulating the activity of these targets and influencing physiological and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-methylpyridine: : Similar in structure but lacks the trifluoromethyl group.
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyrazine: : Contains a pyrazine ring instead of pyridine.
2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-3-(trifluoromethyl)pyridine: : The trifluoromethyl group is positioned differently on the pyridine ring.
Uniqueness
The distinct combination of a trifluoromethyl group with the pyrrolo[2,3-c]pyrrole core and the phenylethanesulfonyl substituent confers unique chemical properties to 2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2S/c21-20(22,23)17-6-7-19(24-12-17)25-13-16-8-10-26(18(16)14-25)29(27,28)11-9-15-4-2-1-3-5-15/h1-7,12,16,18H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCXQXWDSXSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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